N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride
Overview
Description
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride is a chemical compound with the molecular formula C12H19ClN4O It is a derivative of nicotinamide, featuring a piperazine ring and dimethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylpiperazine in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds.
Scientific Research Applications
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
- N,N-Dimethyl-2-(1-piperazinyl)nicotinamide
Uniqueness
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride is unique due to its specific substitution pattern on the nicotinamide ring and the presence of the piperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride (DMPN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
DMPN is characterized by a piperazine moiety attached to a nicotinamide structure, with the molecular formula and a molecular weight of approximately 270.76 g/mol. The presence of the piperazine ring is significant as it is commonly found in various biologically active compounds, suggesting potential interactions with multiple biological targets.
Target Interactions
DMPN primarily interacts with GABA receptors , functioning as a GABA receptor agonist . This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of target organisms such as parasitic worms. The compound's mechanism can be summarized as follows:
- Binding to GABA Receptors : DMPN binds selectively to GABA receptors, inhibiting neurotransmitter release.
- Biochemical Pathways : Activation of GABA pathways disrupts normal muscle contraction and nerve signal transmission.
Antimicrobial Properties
Research indicates that DMPN exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms by which DMPN exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
DMPN has been explored for its anticancer properties. Preliminary studies indicate that it may modulate neurotransmitter systems, which could influence tumor growth and metastasis. The compound's structural similarity to nicotinamide may allow it to interact with pathways involved in cellular signaling and energy metabolism, potentially impacting cancer cell viability.
Research Findings and Case Studies
Several studies have investigated the biological activity of DMPN:
-
In Vitro Studies : A study assessing the cytotoxic effects of DMPN on human cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 values ranged from 15 to 30 µM depending on the cell line tested.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 18 A549 (Lung Cancer) 22 HeLa (Cervical Cancer) 25 - Mechanistic Studies : Another research project focused on DMPN's interaction with PARP1 (Poly(ADP-ribose) polymerase), an important enzyme in DNA repair mechanisms. DMPN was found to inhibit PARP1 activity, enhancing apoptosis in cancer cells.
- Neurotransmitter Modulation : DMPN's potential as a modulator of serotonin receptors was explored in a study examining its effects on mood disorders. Results indicated that DMPN could influence serotonin levels, suggesting therapeutic applications for anxiety and depression.
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.ClH/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16;/h3-5,13H,6-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLJKUUYNCGQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697382 | |
Record name | N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-08-2 | |
Record name | N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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